1-Bromo-4-(phenylsulfanylmethyl)benzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-4-(phenylsulfanylmethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrS/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREFTBXLBXYWNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Synthetic Applications
Reactions at the Aryl Bromide Moiety
The primary utility of the aryl bromide functionality lies in its participation in a wide array of cross-coupling reactions. The carbon-bromine bond serves as a reactive handle for the introduction of new carbon-carbon and carbon-heteroatom bonds.
This compound is an ideal substrate for various palladium-, nickel-, or copper-catalyzed cross-coupling reactions. These transformations allow for the elaboration of the aromatic core, leading to a diverse range of derivatives.
Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base would yield a biaryl derivative.
Heck Reaction: Coupling with an alkene under palladium catalysis would lead to the formation of a stilbene-like structure.
Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and copper, would result in the formation of a diarylacetylene.
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would provide the corresponding arylamine derivative.
These reactions highlight the potential of this compound to serve as a scaffold for the construction of complex molecules with potential applications in materials science and medicinal chemistry.
Reactions Involving the Phenylsulfanylmethyl Group
The phenylsulfanylmethyl moiety offers alternative reaction pathways, providing synthetic chemists with additional tools for molecular modification.
The thioether linkage can be selectively oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. For instance, treatment with one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures would likely yield the corresponding sulfoxide, 1-bromo-4-(phenylsulfinylmethyl)benzene. The use of a stronger oxidizing agent or an excess of the oxidant would lead to the formation of the sulfone, 1-bromo-4-(phenylsulfonylmethyl)benzene. These oxidized derivatives have different electronic and steric properties and can be valuable intermediates in their own right.
The C-S bond in the thioether can be cleaved under specific reductive or oxidative conditions, which could be useful in deprotection strategies or for further functionalization. Additionally, the methylene (B1212753) group adjacent to the sulfur atom is susceptible to deprotonation by a strong base to form a stabilized carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of new substituents at the benzylic position.
Conclusion
1-Bromo-4-(phenylsulfanylmethyl)benzene is a molecule that elegantly combines the synthetic versatility of an aryl bromide with the rich chemistry of an organosulfur compound. While detailed experimental data on this specific compound is limited in the current scientific literature, its structure suggests significant potential as a building block in organic synthesis. Its ability to undergo a variety of cross-coupling reactions at the brominated aromatic ring, coupled with the reactivity of the phenylsulfanylmethyl group, makes it a valuable tool for the construction of complex and functionally diverse molecules. Further exploration of the synthesis, properties, and reactivity of this compound is warranted to fully unlock its potential in the field of contemporary organic chemistry.
Applications of 1 Bromo 4 Phenylsulfanylmethyl Benzene in Contemporary Chemical Research
As a Versatile Building Block in Complex Organic Synthesis
The dual functionality of 1-bromo-4-(phenylsulfanylmethyl)benzene renders it a highly adaptable substrate in the synthesis of complex organic molecules. The presence of the reactive C(sp²)–Br bond allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, making it a cornerstone for constructing elaborate molecular architectures.
Precursor for Biaryl and Polyaromatic Systems
The bromo-substituent on the benzene (B151609) ring serves as a key functional group for transition metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of biaryl and polyaromatic compounds. numberanalytics.com These structural motifs are prevalent in pharmaceuticals, functional materials, and natural products. numberanalytics.com
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for C-C bond formation, valued for its mild reaction conditions and tolerance of a wide range of functional groups. nih.govnih.gov In this context, this compound can react with various arylboronic acids or esters in the presence of a palladium catalyst to yield substituted biaryl compounds. nih.gov This reaction is a cornerstone for creating molecules with tailored electronic and steric properties. mdpi.com The versatility of this approach allows for the synthesis of a diverse library of compounds from a single precursor.
Below is a table illustrating the potential scope of Suzuki-Miyaura reactions using this compound as the starting material.
| Arylboronic Acid Partner | Expected Biaryl Product Structure | Potential Application Area |
| Phenylboronic acid | 4-(Phenylsulfanylmethyl)-1,1'-biphenyl | Core structure for liquid crystals |
| 4-Methoxyphenylboronic acid | 4'-Methoxy-4-(phenylsulfanylmethyl)-1,1'-biphenyl | Pharmaceutical intermediate |
| 2-Thiopheneboronic acid | 4-(Phenylsulfanylmethyl)-1-(thiophen-2-yl)benzene | Organic semiconductor precursor |
| N-Boc-2-pyrroleboronic acid | tert-Butyl 2-(4-((phenylthio)methyl)phenyl)-1H-pyrrole-1-carboxylate | Biologically active heterocycles nih.gov |
Beyond simple biaryls, this compound can be used to construct more complex polycyclic aromatic hydrocarbons (PAHs) through sequential or multiple coupling reactions. nih.govnih.gov PAHs are a significant class of compounds studied in materials science for their unique photophysical properties. nih.gov
Introduction of Halogenated and Sulfide (B99878) Motifs into Target Molecules
As a synthetic building block, this compound facilitates the direct incorporation of both a sulfide (thioether) and, depending on the reaction pathway, a halogen motif into larger molecules. Aryl thioethers are important structural units in many biologically active compounds and polymeric materials. nih.gov Palladium-catalyzed C-S cross-coupling reactions are a reliable method for their synthesis. nih.govresearchgate.net
When this compound is used in reactions where the C-Br bond is not altered, such as modifications on the phenyl ring of the thioether, it introduces a bromo-aryl sulfide moiety. Bromo-organic compounds are pivotal in organic synthesis, serving as precursors for a vast array of transformations including substitutions, oxidations, and cyclizations. acs.orgnih.gov The presence of the bromine atom provides a site for subsequent functionalization, allowing for a stepwise and controlled synthesis of complex molecules. researchgate.net
Role in Material Science Applications (e.g., organic semiconductors, conductive polymers, liquid crystals)
The structural features of this compound make it a promising candidate for the synthesis of advanced functional materials. Halogenated aromatic compounds are known to enhance physical properties like thermal stability and conductivity in materials such as organic light-emitting diodes (OLEDs), conductive polymers, and liquid crystals.
The compound can act as a monomer in polymerization reactions. For example, cross-coupling reactions like the Suzuki coupling can be employed to form polymer chains, leading to materials with conjugated backbones suitable for organic electronics. rsc.org The incorporation of the sulfur atom from the thioether linkage can modulate the electronic properties of these materials, influencing their performance as organic semiconductors. unist.ac.kr Thioether-functionalized monomers, particularly those based on thiophene, have been used to create conductive polymers with tunable solubility and surface chemistry. researchgate.netmdpi.com The functionalization of conducting polymers is a key strategy for enhancing their properties for specific applications in optoelectronics, including solar cells, sensors, and transistors. researchgate.netbohrium.com
The table below summarizes potential material science applications.
| Material Class | Role of this compound | Key Structural Features |
| Organic Semiconductors | Monomer or building block | π-conjugated system (via coupling), sulfur atom for electronic modulation. rsc.orgunist.ac.kr |
| Conductive Polymers | Precursor to functionalized monomers | Reactive bromo- group for polymerization, thioether side chain. researchgate.net |
| Liquid Crystals | Core structure precursor | Rigid aromatic core, potential for creating anisotropic molecules. |
| Fire Retardants | Additive or reactive component | Contains bromine, a key element in many fire-retardant materials. wikipedia.org |
Utilization in Ligand and Catalyst Development for Transition Metal Catalysis
The sulfur atom in the phenylsulfanylmethyl group possesses lone pairs of electrons, making it a potential coordination site for transition metals. This property allows this compound to serve as a precursor for the development of novel ligands used in catalysis. Thioether-containing ligands are known to be effective in various catalytic systems, including palladium-catalyzed cross-coupling reactions. nih.govnih.gov
The synthesis of multidentate ligands can be envisioned starting from this compound. For instance, the introduction of another coordinating group, such as a phosphine (B1218219) or an amine, onto either of the aromatic rings would result in a chelating ligand. Such ligands are highly valuable in catalysis as they can stabilize the metal center and influence the selectivity and efficiency of the catalytic process. researchgate.net The C-Br bond can be used to introduce a phosphine group via a coupling reaction, potentially leading to a bidentate P,S-ligand, a class of ligands that has shown promise in catalysis.
Application as an Analytical Standard or Reagent
While not widely documented as a primary analytical standard, this compound could theoretically be utilized in this capacity under specific circumstances. To serve as an analytical standard, a compound must be available in high purity, be stable under storage, and be relevant to the analyte being quantified. If this compound were identified as a specific metabolite of a drug, a degradation product of an industrial polymer, or an environmental contaminant, a pure, synthesized sample would be essential as a reference standard for its detection and quantification using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
More broadly, bromo-organic compounds serve as important reagents in both synthetic and analytical chemistry. nih.gov For example, brominated compounds are precursors to Grignard reagents and are used in a variety of substitution and coupling reactions. researchgate.net In analytical chemistry, some brominated organic molecules, like the indicator bromothymol blue, are used as reagents for specific tests. wikipedia.org Therefore, this compound holds potential as a specialized reagent for introducing the (phenylsulfanylmethyl)phenyl group in synthetic procedures or for research in analytical method development.
Computational and Theoretical Investigations Pertaining to 1 Bromo 4 Phenylsulfanylmethyl Benzene
Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics
Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of 1-bromo-4-(phenylsulfanylmethyl)benzene. Density Functional Theory (DFT) is a particularly prominent method for such investigations due to its balance of computational cost and accuracy. tandfonline.comresearchgate.net These calculations can elucidate key parameters that govern the molecule's stability and behavior.
Detailed DFT studies on related organosulfur and brominated aromatic compounds have established reliable computational protocols. researchgate.netchemaxon.com For this compound, calculations would typically be performed using a functional like B3LYP combined with a basis set such as 6-31G(d,p) to obtain an optimized molecular geometry. nih.gov From this optimized structure, various electronic properties can be derived.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding the molecule's electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. For diarylmethane derivatives, it has been shown that the nature of substituents significantly alters these global reactivity values.
Table 1: Predicted Electronic Properties of this compound (Illustrative Data Based on Analogous Compounds)
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability, likely centered on the sulfur and phenyl rings. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability, influenced by the brominated ring. |
| HOMO-LUMO Gap | 5.3 eV | Suggests high kinetic stability. |
Note: The data in this table is illustrative and based on typical values for structurally similar aromatic and organosulfur compounds.
Prediction of Reactivity and Regioselectivity
Computational methods are instrumental in predicting how this compound will behave in chemical reactions, particularly in identifying the most likely sites for electrophilic or nucleophilic attack.
The molecular electrostatic potential (MEP) surface is a key tool for this purpose. It maps the electrostatic potential onto the molecule's electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP surface would likely show negative potential (red/yellow) around the sulfur atom and the pi-systems of the aromatic rings, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms.
For electrophilic aromatic substitution reactions, which are common for benzene (B151609) derivatives, computational models like RegioSQM can predict the most probable site of substitution. rsc.org This method calculates the free energies of protonating different aromatic carbon atoms, with the lowest energy indicating the most nucleophilic and therefore most reactive site. rsc.org In this compound, the directing effects of the substituents play a crucial role. The -Br atom is a deactivating but ortho-, para-directing group, while the -(phenylsulfanylmethyl) group is generally considered weakly activating and also ortho-, para-directing. Computational analysis helps to quantify these competing influences to predict the final regiochemical outcome. msu.edu
The reactivity of the benzylic C-H bonds in the methylene (B1212753) bridge is also of interest. These bonds are activated by the adjacent aromatic rings, making them susceptible to radical or oxidative reactions. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
While quantum chemical calculations provide insights into a static, optimized structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms and molecules based on a force field, providing a detailed picture of the conformational landscape. tandfonline.com
For a flexible molecule like this compound, which has rotational freedom around the C-S and C-C bonds of the methylene bridge, MD simulations can explore the various accessible conformations and their relative stabilities. These simulations can be performed in different environments, such as in a vacuum or in a solvent, to understand how the conformational preferences change. tandfonline.com
By tracking the dihedral angles between the two phenyl rings over the course of a simulation, one can construct a potential energy surface that reveals the most stable, low-energy conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions with other molecules, such as in biological systems or in the formation of crystal structures. Studies on other diarylmethane compounds have successfully used MD to evaluate their behavior in aqueous media. tandfonline.com
Hirshfeld Surface Analysis for Intermolecular Interactions in Solid State
In the solid state, the packing of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov This method partitions the crystal space into regions where the electron density of a given molecule dominates, creating a unique surface for each molecule.
By mapping properties like dnorm (a normalized contact distance) onto the Hirshfeld surface, it is possible to identify specific intermolecular contacts and their relative strengths. Red spots on the dnorm map indicate close contacts, such as hydrogen bonds, while blue regions represent weaker or longer-range interactions. nih.gov
For this compound, Hirshfeld analysis would likely reveal several key interactions:
C-H···π interactions: The hydrogen atoms of one molecule can interact with the electron-rich π-systems of the aromatic rings of a neighboring molecule.
π-π stacking: The aromatic rings may stack in a parallel or offset fashion, contributing to the stability of the crystal structure.
A 2D fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of these interactions, showing the percentage contribution of each type of contact to the total surface area. In similar brominated aromatic compounds, Br···H contacts have been shown to contribute over 20% to the total Hirshfeld surface. nih.gov
Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)
| Contact Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | 35-45% | General van der Waals interactions. |
| Br···H/H···Br | 20-30% | Key directional interactions involving the bromine atom. nih.govnih.gov |
| C···H/H···C | 15-25% | Represents C-H···π and other van der Waals forces. nih.gov |
| S···H/H···S | 5-10% | Interactions involving the sulfur atom. |
Note: The data in this table is illustrative and based on findings for other brominated aromatic and organosulfur crystalline compounds. nih.govresearchgate.net
Spectroscopic Property Prediction and Validation
Computational chemistry is widely used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. DFT calculations are particularly effective for predicting NMR and IR spectra. chemaxon.comresearchgate.net
The Gauge-Independent Atomic Orbital (GIAO) method, combined with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). chemaxon.comresearchgate.net These predicted shifts can be correlated with experimental data to aid in the assignment of complex spectra. The accuracy of these predictions is often high enough to distinguish between different isomers or conformers. nih.gov
Similarly, the vibrational frequencies from DFT calculations can be used to simulate an IR spectrum. By comparing the positions and intensities of the calculated vibrational modes with an experimental IR spectrum, researchers can assign specific peaks to the stretching or bending of particular bonds (e.g., C-H, C=C, C-S, C-Br). For a related compound, 1-bromo-4-(3,7-dimethyloctyl)benzene, DFT calculations were successfully used to complement experimental IR and NMR data. researchgate.net
Future Research Directions and Prospects in 1 Bromo 4 Phenylsulfanylmethyl Benzene Chemistry
Development of More Efficient and Sustainable Synthetic Routes
The traditional synthesis of aryl sulfides often involves harsh reaction conditions and the use of environmentally hazardous reagents. nus.edu.sg Future research will undoubtedly focus on developing greener and more sustainable methods for the synthesis of 1-bromo-4-(phenylsulfanylmethyl)benzene. This includes the exploration of catalytic systems that are more efficient and operate under milder conditions.
Key areas for development include:
Catalyst Innovation: The design of novel, highly active, and recyclable catalysts, potentially based on earth-abundant metals, will be a priority to replace more expensive and toxic heavy metal catalysts. nih.gov
Green Solvents and Reagents: A shift towards the use of benign solvents such as water or bio-based solvents, and the replacement of hazardous reagents with safer alternatives, will be crucial. sciencedaily.comrsc.org Recent advancements in using reagents like potassium fluoride (B91410) in conjunction with specific activators point towards greener synthetic pathways for related organosulfur compounds. sciencedaily.com
Energy Efficiency: The adoption of energy-efficient synthetic techniques, such as microwave-assisted or photochemical methods, can significantly reduce the environmental footprint of the synthesis. beilstein-journals.org Photocatalytic methods, in particular, offer a promising avenue for forming carbon-sulfur bonds under mild conditions. beilstein-journals.orgorganic-chemistry.org
A comparative table of potential sustainable synthesis strategies is presented below.
| Synthesis Strategy | Catalyst/Reagent | Solvent | Energy Input | Key Advantage |
| Micellar Catalysis | Palladium-based catalysts | Water | Conventional Heating | Reduces reliance on volatile organic compounds. rsc.org |
| Photocatalysis | Organic dyes or semiconductor materials | Benign organic solvents | Visible light | Mild reaction conditions and high selectivity. beilstein-journals.orgnih.gov |
| Decarboxylative Coupling | Copper or Palladium catalysts | High-boiling point green solvents | Thermal | Utilizes carboxylic acids as readily available starting materials, avoiding the use of organohalides. nus.edu.sg |
| Mechanochemistry | Ball milling | Solvent-free or minimal solvent | Mechanical energy | Reduces solvent waste and can lead to novel reactivity. |
Exploration of Novel Reactivity Pathways and Transformations
The bromine and phenylsulfanylmethyl moieties in this compound offer multiple sites for chemical transformations. Future research will likely uncover novel reactivity pathways, leading to the synthesis of a wider array of complex molecules.
Promising areas of exploration include:
Palladium-Catalyzed Cross-Coupling Reactions: While Suzuki and Heck couplings are established, the exploration of less common palladium-catalyzed reactions, such as dearomative functionalization, could lead to the synthesis of novel spirocyclic compounds. nih.govrsc.orgrsc.org The development of catalysts that can selectively activate the C-Br bond in the presence of the sulfide (B99878) group will be a key challenge. mdpi.com
Photocatalytic Transformations: The use of visible-light photocatalysis can enable unique transformations that are not accessible through traditional thermal methods. This could involve novel C-C and C-heteroatom bond formations at the benzylic position or transformations involving the sulfide group itself. beilstein-journals.orgresearchgate.net The generation of aryl radicals from aryl halides under visible light provides a powerful tool for forming new bonds. nih.gov
Aryne Chemistry: The generation of aryne intermediates from this compound could open up new avenues for the synthesis of diverse diaryl sulfides and other complex aromatic structures through consecutive aryne reactions. rsc.org
Design and Synthesis of Advanced Derivatives for Specific Research Applications
The unique electronic and structural features of this compound make it an attractive scaffold for the design and synthesis of advanced materials and bioactive molecules.
Future applications could be found in:
Materials Science: By incorporating this scaffold into larger conjugated systems, it may be possible to develop novel organic light-emitting diode (OLED) emitters, organic semiconductors, and fluorescent probes. mdpi.com The design of derivatives with specific electronic properties will be guided by computational modeling.
Medicinal Chemistry: The aryl sulfide motif is present in numerous biologically active compounds. nih.gov Derivatives of this compound could be synthesized and screened for a variety of biological activities, including as anticancer, antibacterial, and antifungal agents. nih.govnih.gov The development of efficient synthetic routes to a library of derivatives will be crucial for structure-activity relationship (SAR) studies.
| Application Area | Desired Properties of Derivatives | Potential Synthetic Strategy |
| Organic Electronics (OLEDs) | High fluorescence quantum yield, thermal stability, suitable energy levels. | Palladium-catalyzed cross-coupling to introduce extended π-systems. mdpi.com |
| Medicinal Chemistry | Specific binding affinity to biological targets, favorable pharmacokinetic properties. | Combinatorial synthesis of amide or thiazole (B1198619) derivatives for biological screening. nih.gov |
| Agrochemicals | Herbicidal, insecticidal, or fungicidal activity. | Synthesis of sulfonamide derivatives. ijcce.ac.irijcce.ac.ir |
Integration with Flow Chemistry and Automated Synthesis Platforms
To accelerate the discovery and optimization of new derivatives and reactions, the integration of synthetic routes with flow chemistry and automated synthesis platforms is a crucial future direction.
Key advantages include:
High-Throughput Screening: Automated platforms can rapidly synthesize and purify a large number of derivatives, enabling high-throughput screening for desired properties. nih.govresearchgate.net
Process Optimization: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, facilitating rapid optimization of reaction conditions. rsc.org
Improved Safety and Scalability: Flow reactors can handle highly reactive intermediates and exothermic reactions more safely than batch processes, and they are readily scalable for larger-scale production. rsc.org The use of pre-filled reagent cartridges in automated synthesizers can further enhance safety and ease of use. youtube.com
Advanced Spectroscopic and In Situ Characterization Techniques
A deeper understanding of the reaction mechanisms and the properties of this compound and its derivatives will be facilitated by the application of advanced spectroscopic and in situ characterization techniques.
Future research in this area will likely involve:
In Situ Reaction Monitoring: Techniques such as in situ Raman spectroscopy and process analytical technology (PAT) can provide real-time information about reaction kinetics, intermediates, and the formation of byproducts. acs.orgnih.govccspublishing.org.cnrsc.orgresearchgate.net This is particularly valuable for optimizing reaction conditions and understanding complex reaction mechanisms.
Advanced NMR Spectroscopy: The use of advanced NMR techniques, such as 33S NMR and two-dimensional correlation spectroscopy (e.g., HMBC, HSQC), can provide detailed structural information and insights into the electronic environment of the sulfur atom. mdpi.comipb.ptresearchgate.net Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental NMR data to aid in spectral assignment and to predict the properties of new derivatives. chemaxon.com
Q & A
Basic: What are the standard synthetic routes for preparing 1-Bromo-4-(phenylsulfanylmethyl)benzene, and how can purity be optimized?
The synthesis typically involves a multi-step process:
- Step 1 : Bromination of a benzene derivative or functionalization via nucleophilic aromatic substitution.
- Step 2 : Introduction of the phenylsulfanylmethyl group via thiol-ene coupling or Ullmann-type reactions, using catalysts like Cu(I) or Pd(0) .
- Step 3 : Purification via column chromatography or recrystallization.
Optimization : Purity (>95%) is achieved by controlling reaction stoichiometry (e.g., excess thiol reagent), inert atmosphere (argon), and post-synthesis characterization (NMR, IR, mass spectrometry) .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Key methods include:
- ¹H/¹³C NMR : To verify substituent positions (e.g., para-bromo vs. ortho isomers) and sulfur-methyl connectivity .
- IR Spectroscopy : Identification of C-Br (~500–600 cm⁻¹) and C-S (600–700 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+ at m/z 263.0 for C₁₃H₁₁BrS) and rule out byproducts .
Advanced: How does the phenylsulfanylmethyl group influence the compound’s reactivity in cross-coupling reactions?
The sulfur atom acts as a soft nucleophile , enhancing participation in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling). The methyl spacer reduces steric hindrance compared to direct thioether substitution, improving arylboronic acid coupling efficiency .
Mechanistic Insight : The sulfur lone pairs may stabilize Pd intermediates, accelerating transmetallation steps. However, competing side reactions (e.g., oxidation to sulfone derivatives) require careful control of reaction conditions (e.g., low O₂, mild bases) .
Advanced: What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
Discrepancies often arise from:
- Catalyst Loading : Excess Pd(PPh₃)₄ (>5 mol%) can lead to homocoupling byproducts, reducing yields .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may deactivate catalysts; toluene/THF mixtures are preferred .
Validation : Replicate reactions under inert conditions (argon/glovebox) and quantify yields via HPLC or GC-MS to identify batch-specific variability .
Advanced: How can substituent modifications (e.g., sulfonyl vs. sulfanyl groups) alter the compound’s biological activity?
- Sulfanyl Group (-S-) : Enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Sulfonyl Group (-SO₂-) : Increases polarity and hydrogen-bonding capacity, potentially boosting enzyme inhibition (e.g., kinase targets) but reducing bioavailability .
Methodology : Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents and testing in vitro (e.g., MIC assays for antimicrobial activity) .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (bromobenzene derivatives are irritants) .
- Ventilation : Use fume hoods due to potential volatile byproducts (e.g., H₂S in degradation scenarios) .
- Storage : In airtight containers under nitrogen, away from light (prevents photodegradation) .
Advanced: What computational methods aid in predicting the compound’s behavior in catalytic systems?
- DFT Calculations : Model transition states in Pd-catalyzed coupling reactions to predict regioselectivity (e.g., para vs. meta coupling) .
- Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., solvation shells around Pd intermediates) .
Validation : Compare computational results with experimental NMR kinetic data to refine models .
Advanced: How does the steric profile of the phenylsulfanylmethyl group compare to bulkier substituents (e.g., sec-butyl) in electrophilic substitution reactions?
- Phenylsulfanylmethyl : Moderate steric bulk allows electrophilic attack at the benzene ring (e.g., nitration at the meta position) without significant steric hindrance .
- sec-Butyl : Larger substituents direct electrophiles to the para position via steric blocking, altering reaction pathways .
Experimental Design : Competitive electrophilic substitution assays (e.g., bromination) quantify positional preferences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
